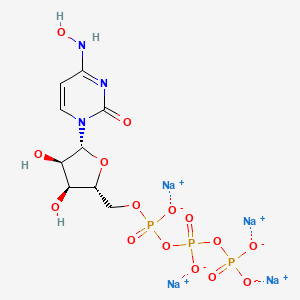

NHC-triphosphate tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12N3Na4O15P3 |

|---|---|

Molecular Weight |

587.08 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O15P3.4Na/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |

InChI Key |

MZUXVWZCCIODQX-ODQFIEKDSA-J |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NHC-Triphosphate Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NHC-triphosphate (NHC-TP), the active form of the antiviral prodrug molnupiravir, represents a significant advancement in the fight against RNA viruses. Its unique mechanism of action, centered on "viral error catastrophe," distinguishes it from many other nucleoside analog inhibitors. This technical guide provides a comprehensive overview of the core mechanism of NHC-TP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and clinical application.

Core Mechanism of Action: Viral Error Catastrophe

The primary antiviral activity of NHC-TP is not direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) through chain termination, but rather the induction of an unsustainable number of mutations in the viral genome.[1] This process, termed "viral error catastrophe," ultimately leads to the production of non-viable viral progeny.[1]

The mechanism can be broken down into the following key steps:

-

Cellular Uptake and Activation: The journey begins with the oral administration of the prodrug, which is rapidly metabolized to N-hydroxycytidine (NHC) in the plasma.[2][3] NHC is then taken up by host cells and undergoes phosphorylation by host kinases to its active triphosphate form, NHC-TP.[2][3][4]

-

Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[2][5]

-

Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.[2][6]

-

Tautomerization and Ambiguous Base Pairing: The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms.[7][8] One form mimics cytidine and pairs with guanosine (G), while the other mimics uridine and pairs with adenosine (A).[7][8] This dual-coding potential introduces ambiguity during RNA replication.

-

Induction of Mutations: When the viral RNA containing NHC-MP is used as a template for subsequent rounds of replication, the RdRp misinterprets the NHC-MP and incorporates either an 'A' or a 'G' opposite it.[5] This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[9]

-

Lethal Mutagenesis: The accumulation of these mutations surpasses the virus's ability to maintain genomic integrity, resulting in the production of non-functional proteins and, ultimately, non-infectious viral particles.[1][10]

Signaling Pathway and Activation

The conversion of the parent prodrug to the active NHC-TP is a critical prerequisite for its antiviral activity. The following diagram illustrates this intracellular activation pathway.

Caption: Intracellular activation of Molnupiravir to NHC-triphosphate.

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

The following diagram illustrates the mechanism of NHC-TP at the heart of the viral replication machinery.

Caption: Mechanism of NHC-TP induced viral error catastrophe.

Quantitative Data on Antiviral Activity

The antiviral efficacy of NHC has been quantified against a range of viruses, primarily SARS-CoV-2 and its variants, in various cell lines. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Efficacy of NHC against SARS-CoV-2 and Variants

| Virus/Variant | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference(s) |

| SARS-CoV-2 (Original Strain) | Vero E6 | Cytopathic Effect | 0.3 | [5] |

| SARS-CoV-2 (Original Strain) | Calu-3 | Cytopathic Effect | 0.08 | [5] |

| SARS-CoV-2 (Clinical Isolate) | Not Specified | Not Specified | EC50: 3.4, EC90: 5.4 | [11] |

| SARS-CoV-2 (RdRp activity) | Reporter System | Luciferase | EC50: 0.22 | [12] |

| MHV | Not Specified | Not Specified | EC50: 0.17 | [9] |

| MERS-CoV | Not Specified | Not Specified | EC50: 0.56 | [9] |

| SARS-CoV-2 Omicron (BA.1, BA.1.1, BA.2, BA.4, BA.4.6, BA.5, BQ.1.1, XBB.1, XBB.1.5), Alpha, Beta, Gamma, Delta, Lambda, Mu | Vero E6 | Cytopathic Effect | IC50 range: 0.28 - 5.50 | [13] |

Table 2: In Vitro Efficacy of NHC against Other Viruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |

| Enterovirus A71 (EV-A71) | RD cells | Cytopathic Effect | 5.13 ± 0.56 | [14] |

| Enterovirus A71 (EV-A71) | Vero cells | Cytopathic Effect | 7.04 ± 0.38 | [14] |

| Enterovirus A71 (EV-A71) | Huh-7 cells | Cytopathic Effect | 4.43 ± 0.33 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and antiviral efficacy of NHC-TP.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced cell death.

Workflow Diagram:

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Detailed Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well microplates at a density that will result in a confluent monolayer the following day.[15]

-

Compound Preparation: Prepare serial dilutions of the test compound (NHC) in cell culture medium. A typical starting concentration might be 100 µM with 1:3 or 1:10 dilutions.[2]

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells. Include wells for virus control (virus, no compound) and cell control (no virus, no compound).

-

Add the virus at a predetermined multiplicity of infection (MOI).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).[16]

-

Staining:

-

Remove the medium from the wells.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the viable cells with a dye like 0.5% crystal violet or neutral red.[16]

-

-

Quantification:

-

Wash the plates to remove excess stain.

-

Solubilize the stain from the cells (e.g., with methanol for crystal violet).

-

Measure the absorbance at an appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the number of infectious viral particles and is used to determine the concentration of a compound that reduces the number of plaques by 50% (PRNT50).

Workflow Diagram:

Caption: Workflow for a Plaque Reduction Assay.

Detailed Protocol:

-

Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.[11]

-

Virus and Compound Dilutions: Prepare serial dilutions of the virus stock and the test compound.

-

Infection:

-

Remove the growth medium from the cells.

-

Infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of different concentrations of the compound.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.[8]

-

-

Overlay:

-

Remove the virus inoculum.

-

Overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) mixed with the corresponding concentration of the compound. This restricts the spread of the virus to adjacent cells.[17]

-

-

Incubation: Incubate the plates for a period that allows for visible plaque formation (typically 3-7 days).[11]

-

Visualization:

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed.[17]

-

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The PRNT50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the activity of the viral RdRp and its inhibition by compounds like NHC-TP.

Workflow Diagram:

Caption: Workflow for an In Vitro RdRp Enzymatic Assay.

Detailed Protocol:

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

Synthesize or purchase a suitable RNA template and primer. A fluorescent label can be attached to the 5' end of the primer for non-radioactive detection.[18]

-

-

Reaction Setup:

-

In a reaction tube, combine the reaction buffer (containing Tris-HCl, MgCl2, DTT), the RNA template/primer duplex, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Include a labeled nucleotide (e.g., [α-32P]GTP or a fluorescently tagged nucleotide) for detection of the synthesized RNA product.

-

Add varying concentrations of NHC-TP to the reaction tubes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the purified RdRp enzyme.

-

Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a quench buffer containing EDTA.

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Detection and Quantification:

-

Visualize the RNA products using autoradiography (for radiolabeled nucleotides) or a fluorescence imager.

-

Quantify the amount of product synthesized at each inhibitor concentration.

-

-

Data Analysis: Calculate the percentage of RdRp inhibition for each NHC-TP concentration and determine the IC50 value from the dose-response curve.

Conclusion

NHC-triphosphate tetrasodium salt exerts its potent antiviral activity through a sophisticated mechanism of lethal mutagenesis. Its intracellular activation to the triphosphate form, followed by its incorporation into viral RNA by the RdRp and subsequent induction of widespread mutations, represents a powerful strategy to combat RNA viruses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of antiviral therapeutics. A thorough understanding of this mechanism is paramount for the design of next-generation antivirals and for optimizing the clinical use of this important class of drugs.

References

- 1. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 6. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA-Dependent RNA Polymerase from Heterobasidion RNA Virus 6 Is an Active Replicase In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pblassaysci.com [pblassaysci.com]

- 17. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 18. journals.asm.org [journals.asm.org]

The Engine of Error: A Technical Guide to NHC-Triphosphate and Viral Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antiviral strategy of lethal mutagenesis aims to overwhelm a virus's error correction capabilities by intentionally increasing its mutation rate, leading to a loss of viral fitness and eventual extinction.[1][2] This approach is particularly effective against RNA viruses, which inherently have high mutation rates and replicate near their error threshold.[2] A key player in this therapeutic strategy is β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the orally bioavailable prodrug molnupiravir.[3][4] This technical guide provides an in-depth examination of the role of NHC-TP in viral mutagenesis, complete with quantitative data, detailed experimental methodologies, and pathway visualizations to support researchers and drug development professionals.

Mechanism of Action: Driving Error Catastrophe

Molnupiravir is administered as a prodrug and is rapidly hydrolyzed in the body to its primary circulating metabolite, N-hydroxycytidine (NHC).[3][4] NHC is taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form, NHC-TP.[3][5]

The antiviral activity of NHC-TP is primarily mediated by the viral RNA-dependent RNA polymerase (RdRp). NHC-TP acts as a competitive substrate for the RdRp, being incorporated into the nascent viral RNA strand.[3][6] Due to the tautomeric nature of the N4-hydroxycytidine base, which can exist in both hydroxylamine and oxime forms, it can mimic both cytidine and uridine.[7] This ambiguous base-pairing is the cornerstone of its mutagenic effect.

When incorporated into the viral RNA, NHC can pair with either guanosine (like cytidine) or adenosine (like uridine) during subsequent rounds of replication.[3][7] This leads to a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome. The accumulation of these mutations across the viral population results in "error catastrophe," where a significant portion of the progeny virions are non-viable, effectively terminating the infection.[1][3]

Quantitative Data on NHC-Triphosphate Activity

The efficacy of NHC-TP as a mutagenic substrate is quantifiable through biochemical and cell-based assays. The following tables summarize key quantitative data from studies on NHC-TP and its parent compound, molnupiravir.

Table 1: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RdRp

This table presents the selectivity of the SARS-CoV-2 RNA-dependent RNA polymerase for natural ribonucleoside triphosphates (rNTPs) over NHC-TP. The selectivity is expressed as the ratio of the incorporation efficiency (kpol/Kd) of the natural rNTP to that of NHC-TP. A lower value indicates greater competition.

| Competing Natural Nucleotide | Selectivity (Efficiency of rNTP / Efficiency of NHC-TP) | Implication | Reference |

| CTP (Cytidine Triphosphate) | 30 | NHC-TP is a strong competitor of CTP | [8] |

| UTP (Uridine Triphosphate) | 171 | Moderate competition with UTP | [8] |

| ATP (Adenosine Triphosphate) | 424 | Weaker competition with ATP | [8] |

| GTP (Guanosine Triphosphate) | 12,841 | Very weak competition with GTP | [8] |

Table 2: In Vitro Antiviral Activity of NHC/Molnupiravir Against Coronaviruses

This table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of NHC or molnupiravir against various coronaviruses in different cell lines. These values represent the concentration of the compound required to inhibit viral replication by 50%.

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| NHC | Murine Hepatitis Virus (MHV) | DBT cells | EC50 = 0.17 | [9] |

| NHC | MERS-CoV | Vero cells | EC50 = 0.56 | [9] |

| Molnupiravir | SARS-CoV-2 | Vero cells | IC50 = 0.3 | [10] |

| Molnupiravir | SARS-CoV-2 | Calu-3 (human lung) | IC50 = 0.08 | [10] |

| NHC | SARS-CoV-2 | Vero E6-GFP | EC50 = 0.3 | [10] |

| NHC | SARS-CoV-2 | Huh7 cells | EC50 = 0.4 | [10] |

| NHC | SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron sublineages) | Vero E6 cells | IC50 range: 0.04 - 0.16 | [8][9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mutagenic activity of NHC-TP.

In Vitro RdRp Primer Extension Assay

This assay is used to directly measure the incorporation of NHC-TP into a nascent RNA strand by purified viral RdRp and to determine its effect on RNA elongation.

Objective: To quantify the incorporation efficiency of NHC-TP by viral RdRp and assess if it causes chain termination.

Materials:

-

Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

Fluorescently labeled RNA primer (e.g., 5'-Cy5 or FAM labeled).

-

Synthetic RNA template.

-

Natural rNTPs (ATP, CTP, GTP, UTP) at high purity.

-

NHC-TP.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).

-

Polyacrylamide gel (e.g., 20%, 7M urea) and electrophoresis apparatus.

-

Fluorescence gel scanner.

Methodology:

-

Annealing: Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the annealed primer/template duplex, purified RdRp enzyme, and reaction buffer.

-

Initiation: Initiate the polymerase reaction by adding a mixture of rNTPs and/or NHC-TP at various concentrations. For competition assays, a fixed concentration of NHC-TP is used with varying concentrations of the competing natural rNTP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Denaturation: Denature the samples by heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the RNA products by size on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the fluorescently labeled RNA products using a gel scanner. The intensity of the bands corresponding to the full-length product and any paused products are quantified. The efficiency of incorporation can be calculated using steady-state kinetics (kpol/Kd).

Cell-Based Antiviral Activity and Mutagenesis Assay

This assay determines the antiviral potency of the parent compound (molnupiravir/NHC) and quantifies the resulting increase in viral mutation frequency.

Objective: To determine the EC50 of the antiviral compound and to analyze the mutation spectrum and frequency in the viral genome after treatment.

Materials:

-

Susceptible host cell line (e.g., Vero E6, Calu-3).

-

Virus stock with a known titer.

-

Molnupiravir or NHC.

-

Cell culture medium and supplements.

-

96-well plates.

-

Viral RNA extraction kit.

-

RT-qPCR reagents and primers/probe for viral genome quantification.

-

Next-Generation Sequencing (NGS) library preparation kit and sequencer.

Methodology:

-

Cell Plating: Seed cells in 96-well plates and grow to confluency.

-

Compound Dilution: Prepare a serial dilution of the antiviral compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compound. Include untreated infected cells as a control.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Endpoint Analysis (EC50):

-

CPE Reduction: Assess the cytopathic effect (CPE) in each well and determine the compound concentration that inhibits CPE by 50%.

-

Viral Yield Reduction: Collect the supernatant from each well and quantify the viral RNA using RT-qPCR or determine the infectious virus titer using a plaque assay or TCID50. The EC50 is calculated by non-linear regression analysis of the dose-response curve.

-

-

Mutagenesis Analysis (NGS):

-

RNA Extraction: For a specific, sub-lethal concentration of the compound, extract total viral RNA from the supernatant of treated and untreated infected cells.

-

Library Preparation: Generate cDNA from the viral RNA and prepare sequencing libraries according to the manufacturer's protocol. This typically involves fragmentation, adapter ligation, and PCR amplification.

-

Sequencing: Perform deep sequencing of the libraries on an NGS platform.

-

Bioinformatic Analysis: Align the sequencing reads to the viral reference genome. Call single nucleotide variants (SNVs) and calculate the mutation frequency (mutations per nucleotide) and spectrum (e.g., the ratio of transitions to transversions) for both treated and untreated samples.

-

Conclusion

NHC-triphosphate represents a powerful tool in the fight against RNA viruses, operating through a mechanism of lethal mutagenesis that is both potent and possesses a high barrier to resistance.[3][8] By acting as a fraudulent substrate for the viral RdRp, NHC-TP systematically introduces errors into the viral genome, ultimately leading to the collapse of the viral population.[3][7] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand, evaluate, and expand upon this important class of antiviral agents. A thorough understanding of its mechanism and the methods used to characterize its effects is crucial for the continued development of novel mutagenic antivirals and for optimizing their clinical application.

References

- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Solubility Properties of NHC-triphosphate Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHC-triphosphate (NHC-TP) tetrasodium salt, the active intracellular metabolite of the antiviral prodrug molnupiravir, is a critical molecule in the inhibition of viral replication for certain RNA viruses.[1][2] Molnupiravir is rapidly converted in the body to its active form, β-D-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active triphosphate form, NHC-TP.[1][2] This document provides a comprehensive technical overview of the stability and solubility properties of NHC-triphosphate tetrasodium salt, crucial for its handling, formulation, and use in research and development. The tetrasodium salt form is noted to possess enhanced water solubility and stability compared to its free acid counterpart.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | β-D-N4-hydroxycytidine-5'-triphosphate, tetrasodium salt | [3] |

| Synonyms | Molnupiravir triphosphate tetrasodium salt, NHC-TP tetrasodium salt, EIDD-2061 | [3] |

| Molecular Formula | C₉H₁₂N₃Na₄O₁₅P₃ | [3] |

| Molecular Weight | 585.08 g/mol | [3] |

| CAS Number | 34973-27-8 (for the triphosphate) | [3] |

Solubility Properties

Precise quantitative solubility data for this compound salt is not extensively published. However, data for the closely related NHC-triphosphate tetraammonium salt and the parent compound molnupiravir provide valuable insights. The tetrasodium salt is expected to have high aqueous solubility.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Reference |

| NHC-triphosphate tetraammonium | Water | 100 mg/mL (176.28 mM); requires ultrasound | [4] |

| NHC-triphosphate tetraammonium | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 4.25 mg/mL (7.49 mM) | [4] |

| Molnupiravir | DMSO | ~30 mg/mL | [5] |

| Molnupiravir | Dimethyl formamide | ~30 mg/mL | [5] |

| Molnupiravir | PBS, pH 7.2 | ~1 mg/mL | [5] |

Stability Profile

Table 2: Stability Data of NHC and NHC-triphosphate

| Compound | Condition | Stability | Reference |

| NHC | In human plasma at room temperature | Limited stability | [8] |

| NHC | In whole blood | Unstable | [8] |

| NHC-triphosphate | In PBMC lysate at ≤ -70 °C | Stable for up to 148 days | [8] |

| NHC-triphosphate | In PBMC lysate, 3 freeze/thaw cycles | Stable | [8] |

| NHC-triphosphate | In aqueous extract matrix (2-8 °C) | Stable for up to 137 hours | [8] |

| Molnupiravir | Acidic hydrolysis (2M HCl, 60°C, 30 min) | Significant degradation (to 30% remaining) | [6] |

| Molnupiravir | Alkaline hydrolysis (0.01M NaOH, RT, 2.5 h) | Very susceptible to degradation (to 17.8% remaining) | [6] |

| Molnupiravir | Thermal and photolytic degradation | Showed significant stability | [7][9] |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the thermodynamic solubility of ionizable compounds.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound salt in various solvents.

Materials:

-

This compound salt

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound salt to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully collect an aliquot of the supernatant. For viscous solutions or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of NHC-triphosphate in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the solubility in mg/mL or molarity.

Stability Assessment (Forced Degradation Study)

This protocol is based on general principles of forced degradation studies for pharmaceuticals.[6][7][15]

Objective: To evaluate the stability of this compound salt under various stress conditions.

Materials:

-

This compound salt

-

Aqueous buffers of different pH (e.g., pH 4, 7, and 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled ovens/incubators

-

Photostability chamber

-

HPLC-UV or LC-MS/MS system with a stability-indicating method

-

Vials

Procedure:

-

Prepare solutions of this compound salt in the different stress condition media (e.g., acidic, neutral, and alkaline buffers).

-

Hydrolytic Stability: Aliquot the solutions into vials and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%) to an aqueous solution of the compound and store at room temperature.

-

Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH guidelines.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each condition.

-

Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining NHC-triphosphate and detect the formation of degradation products.

-

Calculate the percentage of degradation over time for each condition.

Mechanism of Action and Metabolic Pathway

Molnupiravir is a prodrug that is metabolized to the active NHC-triphosphate within the host cell. This active form is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe".[1][2]

Intracellular Activation Pathway

Caption: Intracellular metabolic activation of Molnupiravir to its active triphosphate form.

Experimental Workflow for Stability Analysis

Caption: A typical experimental workflow for the forced degradation stability analysis.

Logical Relationship in Antiviral Mechanism

Caption: The logical relationship in the antiviral mechanism of action of NHC-triphosphate.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. oalib-perpustakaan.upi.edu [oalib-perpustakaan.upi.edu]

- 6. White targeted chromatographic screening method of Molnupiravir and its metabolite with degradation kinetics characterization and in-silico toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. journals.ekb.eg [journals.ekb.eg]

Intracellular phosphorylation of β-d-N4-Hydroxycytidine (NHC)

An In-depth Technical Guide on the Intracellular Phosphorylation of β-d-N4-Hydroxycytidine (NHC)

Introduction

β-d-N4-Hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3][4] It is the active metabolite of the orally bioavailable prodrug molnupiravir (EIDD-2801 or MK-4482).[1][2][5][6] Following oral administration, molnupiravir is rapidly and extensively hydrolyzed to NHC, which is the primary form found in systemic circulation.[1][2][7][8] The antiviral efficacy of NHC is entirely dependent on its intracellular conversion to the pharmacologically active form, NHC-triphosphate (NHC-TP).[1][2][6] This conversion is a critical multi-step process mediated by host cellular kinases.[7][8][9]

This technical guide provides a comprehensive overview of the intracellular phosphorylation of NHC, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathway and analytical workflows. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Metabolic Activation Pathway

The intracellular activation of NHC is a sequential three-step phosphorylation cascade catalyzed by host cell enzymes.[9] This process converts the inactive nucleoside analog into its active 5'-triphosphate form.

-

Monophosphorylation: NHC is first phosphorylated to NHC-monophosphate (NHC-MP).

-

Diphosphorylation: NHC-MP is subsequently converted to NHC-diphosphate (NHC-DP).

-

Triphosphorylation: Finally, NHC-DP is phosphorylated to the active antiviral agent, NHC-triphosphate (NHC-TP).[9]

Once formed, NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][2] Its incorporation into the nascent viral RNA leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication and propagation.[2][6][10]

Data Presentation: Pharmacokinetics and Intracellular Concentrations

The following tables summarize key quantitative data related to the pharmacokinetics of NHC and the intracellular concentrations of its phosphorylated metabolites from various studies.

Table 1: Pharmacokinetic Parameters of NHC and NHC-TP in Healthy Participants

| Parameter | NHC (Plasma) | NHC-TP (PBMCs) | Source |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | 1.50 - 1.98 hours | ~4.00 - 8.06 hours | [5] |

| Effective Half-life (t½) | 3.3 hours | Not Reported | [1][2] |

| Apparent Terminal Half-life (t½) | 20.6 hours | ~13.60 - 18.04 hours | [1][5] |

| Accumulation Ratio (AUC0–12) | Minimal (<1.2) | ~2.10 - 2.65 |[5] |

Table 2: Intracellular Concentrations of NHC Metabolites in Various Cell Lines Cells were incubated with a specified concentration of radiolabeled NHC for a defined period.

| Cell Line | Incubation Conditions | NHC-TP (pmol/10⁶ cells) | CTP (pmol/10⁶ cells) | UTP (pmol/10⁶ cells) | Source |

|---|---|---|---|---|---|

| Clone A (HCV Replicon) | 10 µM NHC for 4h | 41.7 ± 11.7 | 12.6 ± 1.3 | 7.2 ± 6.1 | [11] |

| Huh-7 | 10 µM NHC for 4h | 48.3 ± 14.3 | 18.7 ± 4.2 | 78.7 ± 15.3 | [11] |

| HepG2 | 10 µM NHC for 4h | 72.4 ± 30.3 | 10.5 ± 0.8 | 36.2 ± 5.6 | [11] |

| Primary Human Hepatocytes | 10 µM NHC for 4h | 7.8 ± 0.5 | Not Reported | Not Reported | [11] |

| HepG2 | 20 µM NHC for 6h | 732.7 ± 2.9 | Not Reported | Not Reported | [12] |

| CEM | 10 µM NHC for 1h | 158.4 ± 14.5 | Not Reported | Not Reported |[12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of NHC and a typical workflow for its quantification.

Caption: Intracellular metabolic activation pathway of Molnupiravir to NHC-TP.

Caption: Experimental workflow for quantifying intracellular NHC-TP.

Experimental Protocols

Protocol 1: Quantification of Intracellular NHC-Triphosphate (NHC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a representative method based on procedures described for quantifying NHC metabolites.[12][13]

Objective: To quantify the intracellular concentration of NHC-TP in PBMCs following exposure to NHC.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

β-d-N4-Hydroxycytidine (NHC)

-

Methanol (ice-cold, 70%)

-

Internal Standard: β-d-N4-hydroxycytidine-triphosphate-¹³C₅ (NHCtp-IS)[13]

-

Phosphate-buffered saline (PBS)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

-

Cell Culture and Treatment: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS. Seed the cells at a density of 1x10⁶ cells/mL. Add NHC to the desired final concentration (e.g., 10 µM) and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Harvesting and Lysis:

-

At each time point, harvest the cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular NHC.

-

Count the cells to ensure accurate normalization.

-

Lyse the cells by adding 500 µL of ice-cold 70% methanol containing the internal standard (NHCtp-IS). Vortex vigorously.

-

-

Metabolite Extraction:

-

Incubate the lysate on ice for 30 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the intracellular metabolites.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis:

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. Separation is typically achieved using a reverse-phase column with an ion-pairing agent.[11]

-

Quantify NHC-TP by monitoring specific precursor-to-product ion transitions using multiple reaction monitoring (MRM) mode.

-

-

Data Calculation: Construct a calibration curve using known concentrations of NHC-TP. Calculate the intracellular concentration of NHC-TP in the samples, normalize to the cell count, and express the result as pmol/10⁶ cells.[12][13]

Protocol 2: General In Vitro Kinase Assay for NHC Phosphorylation

This protocol provides a general framework for assessing the ability of a specific kinase to phosphorylate NHC.

Objective: To determine if a purified kinase can catalyze the phosphorylation of NHC in vitro.

Materials:

-

Purified recombinant kinase of interest (e.g., a candidate nucleoside kinase)

-

β-d-N4-Hydroxycytidine (NHC)

-

[γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for LC-MS detection)

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA)

-

Thin-layer chromatography (TLC) plates or HPLC system

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume is typically 25-50 µL.

-

Kinase Buffer (1X final concentration)

-

Purified Kinase (predetermined amount)

-

NHC (substrate, e.g., 10-100 µM)

-

ATP (either [γ-³²P]ATP for radioactivity detection or cold ATP for mass spectrometry)

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.

-

Product Detection and Analysis:

-

Radiometric Method: Spot a small aliquot of the reaction mixture onto a TLC plate. Separate the unreacted [γ-³²P]ATP from the phosphorylated product (NHC-MP) using an appropriate solvent system. Visualize the radiolabeled spots by autoradiography and quantify using a phosphorimager.

-

LC-MS Method: Analyze the reaction mixture using LC-MS to detect the formation of NHC-monophosphate by monitoring its specific mass-to-charge ratio.

-

-

Controls: Include necessary controls in the experiment:

-

No Kinase Control: To ensure phosphorylation is enzyme-dependent.

-

No Substrate (NHC) Control: To check for kinase autophosphorylation.

-

No ATP Control: To confirm ATP is the phosphate donor.

-

By identifying the formation of NHC-MP, this assay confirms the ability of the tested kinase to perform the first and often rate-limiting step in the activation pathway of NHC.

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]

- 5. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NHC-Triphosphate Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

β-d-N4-Hydroxycytidine (NHC) is a ribonucleoside analogue that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.[1][2] Its therapeutic potential is realized through its intracellular conversion to the active 5'-triphosphate form, NHC-TP.[2][3] NHC-TP acts as a substrate for viral RNA-dependent RNA polymerases (RdRp), leading to the accumulation of mutations in the viral genome and ultimately inhibiting viral replication.[4][5][6] This mechanism, known as lethal mutagenesis, makes NHC-TP a promising candidate for antiviral drug development.[4] This guide focuses on the chemical structure and properties of the tetrasodium salt of NHC-TP.

Chemical Structure

The chemical structure of NHC-triphosphate consists of three main components: the β-d-N4-Hydroxycytidine nucleoside, a triphosphate group attached to the 5' hydroxyl of the ribose sugar, and four sodium counterions to form the tetrasodium salt.

The core nucleoside, β-d-N4-Hydroxycytidine, is a cytidine analogue where the amino group at the C4 position of the pyrimidine ring is hydroxylated.[4] This modification is crucial for its mutagenic activity. The triphosphate moiety provides the necessary energy for its incorporation into the growing RNA chain by the viral polymerase.

Below is a DOT script for the visualization of the chemical structure of NHC-triphosphate.

Figure 1: Chemical structure of β-d-N4-Hydroxycytidine-5'-triphosphate.

Physicochemical Properties

A summary of the key physicochemical properties of NHC-triphosphate tetrasodium salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₃Na₄O₁₅P₃ | [7] |

| Molecular Weight | 587.08 g/mol | [8] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Table 1: Physicochemical properties of this compound salt.

Experimental Protocols

Synthesis of this compound Salt

Figure 2: General synthetic workflow for this compound Salt.

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting nucleoside (e.g., uridine) are protected to prevent unwanted side reactions during subsequent steps.

-

Activation of the C4 Position: The C4 carbonyl group of the protected uridine is activated, often by conversion to a triazole intermediate, to facilitate nucleophilic substitution.

-

Hydroxamination: The activated C4 position is reacted with hydroxylamine to introduce the N4-hydroxy group, forming the protected NHC derivative.

-

Deprotection: The protecting groups on the ribose sugar are removed to yield β-d-N4-Hydroxycytidine (NHC).

-

Phosphorylation: The 5'-hydroxyl group of NHC is phosphorylated to the triphosphate. This is a critical step and can be achieved using various phosphorylating agents.

-

Purification and Salt Formation: The resulting NHC-triphosphate is purified, typically using chromatographic techniques. The final step involves converting the product to its tetrasodium salt, for example, through ion-exchange chromatography.

Analytical Characterization

The characterization of this compound salt relies on a combination of spectroscopic and chromatographic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a sensitive and specific method for the quantification of NHC-TP in biological matrices.[9]

-

Sample Preparation: For plasma samples, protein precipitation is a common extraction method. For intracellular analysis, peripheral blood mononuclear cells (PBMCs) are lysed, and the lysate is diluted.[9]

-

Chromatography: Reversed-phase chromatography is typically employed for separation.

-

Mass Spectrometry: Detection is achieved using tandem mass spectrometry, often in selective reaction monitoring (SRM) mode for enhanced specificity.[9]

A summary of reported LC-MS/MS analytical parameters is provided in Table 2.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) in Plasma | 1 ng/mL | [9] |

| Linearity in Plasma | 1–5000 ng/mL | [9] |

| Plasma Assay Precision (%CV) | ≤ 6.40% | [9] |

| Plasma Assay Accuracy (%Bias) | ≤ ± 6.37% | [9] |

| LLOQ in PBMC Lysates | 1 pmol/sample | [9] |

| Linearity in PBMC Lysates | 1–1500 pmol/sample | [9] |

| PBMC Assay Precision (%CV) | ≤ 11.8% | [9] |

| PBMC Assay Accuracy (%Bias) | ≤ ± 11.2% | [9] |

Table 2: Reported analytical parameters for the quantification of NHC and NHC-TP by LC-MS/MS.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would provide information on the protons of the ribose and pyrimidine moieties.

-

¹³C NMR: Would be used to identify all carbon atoms in the molecule.

-

³¹P NMR: Is crucial for confirming the presence and connectivity of the triphosphate group.

Mechanism of Action: Viral Lethal Mutagenesis

The antiviral activity of NHC-TP stems from its ability to induce lethal mutagenesis in viral RNA. The mechanism can be broken down into the following key steps:

Figure 3: Signaling pathway of NHC-TP leading to viral error catastrophe.

-

Cellular Uptake and Activation: The prodrug, molnupiravir, is administered orally and is rapidly hydrolyzed to NHC. NHC is then taken up by host cells and is sequentially phosphorylated by host kinases to its active triphosphate form, NHC-TP.[4][10]

-

Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), mimicking natural pyrimidine nucleoside triphosphates.[5]

-

Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate into the newly synthesized viral RNA strand.[11]

-

Ambiguous Base Pairing: The incorporated N4-hydroxycytosine base can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication.[6]

-

Error Catastrophe: This ambiguous base pairing leads to a high frequency of mutations throughout the viral genome. The accumulation of these mutations, termed "error catastrophe," results in the production of non-viable viral progeny and effectively halts viral replication.[2][4]

Conclusion

This compound salt is a key molecule in the field of antiviral research, representing the active form of the clinically important drug molnupiravir. Its unique mechanism of inducing lethal mutagenesis in RNA viruses makes it a powerful tool against a range of viral pathogens. While detailed synthetic and spectroscopic data in the public domain are limited, the information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further public dissemination of detailed experimental protocols and characterization data would be beneficial to the scientific community to accelerate research and development in this critical area.

References

- 1. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. santiago-lab.com [santiago-lab.com]

Foundational Research on NHC-Triphosphate Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active antiviral agent derived from the prodrug molnupiravir. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and discusses the resistance profile of this broad-spectrum antiviral against RNA viruses.

Core Mechanism of Action: Viral Error Catastrophe

Molnupiravir is an orally bioavailable prodrug that is rapidly converted in the body to its active form.[1][2] The primary circulating metabolite, β-D-N4-hydroxycytidine (NHC), is taken up by host cells and undergoes intracellular phosphorylation by host kinases to form the pharmacologically active ribonucleoside triphosphate, NHC-TP.[1][3][4]

The antiviral activity of NHC-TP is primarily attributed to a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6][7][8] This process involves the following key steps:

-

Competitive Substrate: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication.[1][2] It competes with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP).[9]

-

Incorporation into Viral RNA: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the newly synthesized (nascent) viral RNA strand.[10][11]

-

Ambiguous Base Pairing: The incorporated NHC possesses a unique tautomeric nature, allowing it to mimic both cytidine (pairing with guanosine) and uridine (pairing with adenosine).[1][6][10]

-

Accumulation of Mutations: During the subsequent round of RNA replication, the viral RdRp reads the NHC-containing template and misincorporates either an adenosine (A) or a guanosine (G).[6][12] This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[6][13][14]

-

Loss of Infectivity: The accumulation of these numerous mutations exceeds the virus's error correction capacity, resulting in non-viable, replication-incompetent viral progeny and the ultimate extinction of the viral population.[1][5][15]

This mechanism, which targets the conserved RdRp enzyme, allows molnupiravir to be effective against various RNA viruses and their variants, as its action is not impacted by mutations in surface proteins like the spike protein.[1][16]

Quantitative Data Presentation

The efficacy of NHC has been demonstrated across a range of RNA viruses and cell lines. The following tables summarize key quantitative findings from foundational research.

| Virus | Variant/Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |

| SARS-CoV-2 | USA-WA1/2020 | Vero | - | 0.3 | [3] |

| USA-WA1/2020 | Calu-3 | - | 0.08 | [3] | |

| USA-WA1/2020 | Vero E6 | - | 1.23 | [16] | |

| Alpha (B.1.1.7) | Vero E6 | CPE Scoring | 0.57 - 2.26 | [16] | |

| Beta (B.1.351) | Vero E6 | CPE Scoring | 0.57 - 2.26 | [16] | |

| Gamma (P.1) | Vero E6 | CPE Scoring | 0.57 - 2.26 | [16] | |

| Delta (B.1.617.2) | Vero E6 | CPE Scoring | 0.57 - 2.26 | [16] | |

| Omicron (BA.1) | Vero E6 | CPE Scoring | 0.28 - 5.50 | [16] | |

| Various VOCs | hACE2-A549 | Plaque Assay | ~0.1 | [17] | |

| Various VOCs | Calu-3 | Plaque Assay | 0.11 - 0.38 | [17] | |

| MERS-CoV | - | Vero | - | Sub-micromolar | [3] |

| SARS-CoV | - | Vero | - | Sub-micromolar | [3] |

| Dengue Virus (DENV-2) | - | imHC | - | 0.35 - 2.8 | [18] |

| Zika Virus (ZIKV) | - | imHC | - | 0.125 - 1.0 | [18] |

| Chikungunya Virus (CHIKV) | - | Vero | - | 0.195 - 1.56 | [18] |

| RSV-A | - | HEp-2 | - | 2.5 - 10 | [18] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; VOCs: Variants of Concern; CPE: Cytopathic Effect.

This table shows the preference of the viral polymerase for natural nucleoside triphosphates (NTPs) over NHC-TP. A higher selectivity value indicates a stronger preference for the natural NTP. Despite this preference, NHC-TP is incorporated at a sufficient rate to induce lethal mutagenesis.

| Natural NTP | Selectivity (k_pol/K_d) | Preference over NHC-TP (Selectivity Ratio) | Reference(s) |

| CTP | - | 30-fold | [9][14] |

| UTP | - | 171-fold | [9][14] |

| ATP | - | 424-fold | [9][14] |

| GTP | - | 12,841-fold | [9][14] |

| Analyte | Matrix | Tmax (Median, hours) | Apparent Terminal Half-life (t1/2, hours) | Reference(s) |

| NHC | Plasma | 1.5 | 3.3 (effective), 20.6 (terminal) | [1][2] |

| NHC-TP | PBMCs | 4.0 - 8.06 | ~14 - 18 | [19] |

Tmax: Time to maximum concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments cited in the study of NHC-TP.

This protocol is a generalized method to determine the 50% inhibitory concentration (IC50) of NHC against an RNA virus using a plaque assay.

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates to achieve ~80-90% confluency within 24 hours.[17][18]

-

Compound Preparation: Prepare serial dilutions of NHC (e.g., from 0.01 µM to 10 µM) in the cell culture medium.[17]

-

Infection: Infect the cell monolayers with the target RNA virus at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.[17]

-

Treatment: Immediately after infection, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of NHC or a vehicle control (e.g., DMSO).[17]

-

Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (e.g., 72 hours) at 37°C.[17]

-

Quantification: Collect the supernatant. Determine the viral titer in the supernatant using a standard plaque assay on fresh cell monolayers. This involves infecting cells with serial dilutions of the supernatant, overlaying with a semi-solid medium (like agar or methylcellulose), incubating until plaques are visible, and then fixing and staining the cells to count plaques.

-

Data Analysis: Calculate the viral titer (Plaque Forming Units/mL) for each drug concentration. Plot the percentage of viral inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[17]

This biochemical assay directly measures the incorporation of NHC-TP by purified viral RdRp.

-

Reaction Components:

-

Enzyme: Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).[9]

-

RNA Substrate: A synthetic RNA template-primer duplex. The 5' end of the primer is typically labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) for detection.[9][20]

-

Nucleotides: A mix of natural NTPs and the analog, NHC-TP, at various concentrations.[9][11]

-

-

Assay Setup: Assemble the reaction by incubating the RdRp complex with the RNA primer/template duplex in a suitable reaction buffer.

-

Initiation: Start the reaction by adding the NTP/NHC-TP mixture. For single-incorporation events, the mix might contain only one type of NTP or NHC-TP.[9][21]

-

Incubation and Quenching: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 1 minute at 37°C). Stop the reaction by adding a quenching solution (e.g., EDTA).[11]

-

Product Analysis: Separate the RNA products based on size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Analysis: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The efficiency of NHC-TP incorporation can be determined by quantifying the amount of extended primer product compared to controls with natural NTPs.[9] This allows for the calculation of kinetic parameters and selectivity.[14]

This protocol assesses the potential for a virus to develop resistance to NHC.

-

Initial Infection: Infect a suitable cell culture (e.g., Calu-3) with the virus at a low MOI (e.g., 0.01) in the presence of a sub-optimal concentration of NHC (e.g., at or near the IC50 value).[16][17] A parallel culture without the drug serves as a control.

-

Passaging: Incubate the culture for 2-3 days until cytopathic effect (CPE) is observed.[17]

-

Harvest and Re-infection: Harvest the virus-containing supernatant. Use a small volume of this supernatant (e.g., 100 µL) to infect fresh cells, again in the presence of the same concentration of NHC.[17]

-

Repeat Passages: Repeat this process for a significant number of passages (e.g., 20-30 passages).[16][17]

-

Intermediate Analysis: At regular intervals (e.g., every 5 passages), harvest virus and test its susceptibility to NHC by performing an IC50 assay as described in Protocol 3.1.[16]

-

Genomic Sequencing: Sequence the viral genome from selected passages to identify any mutations that may have arisen, particularly in the gene encoding the RdRp.[17]

-

Data Interpretation: A significant and consistent increase (e.g., >10-fold) in the IC50 value for the passaged virus compared to the original virus would indicate the development of resistance. Studies have consistently shown a high barrier to resistance for NHC, with less than a 2.5-fold change in IC50 after 30 passages.[16]

This bioanalytical protocol is used for pharmacokinetic studies to measure drug and active metabolite levels in biological samples.[22]

-

Sample Collection and Preparation:

-

NHC in Plasma: Collect whole blood in K₂EDTA tubes and centrifuge to separate plasma.

-

NHC-TP in PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Lyse the known number of cells (e.g., 2 x 10⁶ cells/mL) with 70% methanol to release intracellular contents.[22]

-

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-NHCtp) to all samples, calibrators, and quality controls (QCs).[22]

-

Extraction:

-

For Plasma (NHC): Perform a protein precipitation step by adding a solvent like acetonitrile. Centrifuge to pellet proteins and use the supernatant.

-

For PBMC Lysate (NHC-TP): After lysis, samples may be evaporated to dryness and reconstituted in water or another suitable solvent.[22]

-

-

LC-MS/MS Analysis:

-

Chromatography (LC): Inject the prepared sample onto a liquid chromatography system. Use a suitable column (e.g., reverse-phase) and mobile phase gradient to separate the analyte (NHC or NHC-TP) from other matrix components.

-

Mass Spectrometry (MS/MS): The eluent from the LC is directed into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity.

-

-

Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the known concentrations of the calibrator samples. Use the regression equation from this curve to determine the concentration of NHC or NHC-TP in the unknown samples. The method is validated for precision, accuracy, and linearity according to regulatory guidelines.[22]

References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutically targeting RNA viruses via lethal mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NHC-Triphosphate in In Vitro Transcription Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-hydroxy-N-methylcytidine triphosphate (NHC-triphosphate), the active form of the antiviral prodrug molnupiravir, has garnered significant attention for its role in viral mutagenesis.[1][2] Its incorporation into newly synthesized RNA by viral RNA-dependent RNA polymerase (RdRp) leads to an accumulation of mutations, a process termed "error catastrophe."[3][4] While extensively studied in the context of viral replication, the use of NHC-triphosphate in standard in vitro transcription (IVT) assays with bacteriophage polymerases like T7 RNA polymerase presents a valuable tool for researchers. The ability to enzymatically synthesize RNA with site-specific or widespread incorporation of NHC provides a means to study RNA structure and function, RNA-protein interactions, and to develop novel therapeutic and diagnostic agents.

These application notes provide a detailed protocol for the incorporation of NHC-triphosphate into RNA transcripts using T7 RNA polymerase, along with expected outcomes and considerations for experimental design.

Data Presentation: Quantitative Analysis of NHC-TP Incorporation

The efficiency of NHC-triphosphate incorporation and its impact on RNA yield are critical parameters. The following table summarizes expected quantitative data based on analogous modified nucleotide incorporation and the known competitive nature of NHC-TP with CTP.[1] Optimal conditions may vary depending on the specific template and desired level of modification.

| Parameter | Condition 1: Low NHC-TP | Condition 2: Equimolar NHC-TP:CTP | Condition 3: High NHC-TP |

| NHC-TP Concentration | 0.5 mM | 2.5 mM | 5.0 mM |

| CTP Concentration | 4.5 mM | 2.5 mM | 0.5 mM |

| ATP, GTP, UTP Concentration | 5.0 mM each | 5.0 mM each | 5.0 mM each |

| Expected Incorporation Rate | 5-15% of Cytidines | 40-60% of Cytidines | >80% of Cytidines |

| Relative RNA Yield | ~90-95% of standard IVT | ~70-85% of standard IVT | ~50-70% of standard IVT |

Note: The data presented are estimates and should be optimized for each specific application. The relative RNA yield is compared to a standard in vitro transcription reaction without NHC-triphosphate.

Experimental Protocols

Materials

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase (high concentration)

-

NHC-Triphosphate (NHC-TP)

-

ATP, CTP, GTP, UTP solutions

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit or reagents (e.g., LiCl precipitation)

Protocol for In Vitro Transcription with NHC-Triphosphate

This protocol is designed for a standard 20 µL reaction. Reactions can be scaled up as needed.

-

Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube. Add the T7 RNA Polymerase last.

| Component | Volume | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| ATP, GTP, UTP (100 mM stocks) | 1 µL each | 5 mM each |

| CTP (100 mM stock) | Variable | See table above |

| NHC-TP (100 mM stock) | Variable | See table above |

| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor | 1 µL | - |

| T7 RNA Polymerase | 2 µL | - |

| Total Volume | 20 µL |

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the RNA transcript using a column-based RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation.

-

Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Analyze the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro transcription with NHC-triphosphate.

Proposed Mechanism of NHC-TP Incorporation

The proposed mechanism for NHC-triphosphate incorporation by T7 RNA polymerase is based on its known tautomeric properties, which allow it to act as an analog of both cytidine and uridine.[1][2]

Caption: Proposed mechanism of NHC-TP incorporation by T7 RNA Polymerase.

Logical Relationships in NHC-TP IVT

The concentration of NHC-triphosphate in the reaction mixture directly influences both the efficiency of its incorporation into the RNA transcript and the overall yield of the transcription reaction.

Caption: Relationship between NHC-TP concentration, incorporation, and yield.

References

- 1. researchgate.net [researchgate.net]

- 2. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abnova.com [abnova.com]

Application Notes and Protocols for NHC-Triphosphate Tetrasodium Salt in Viral Polymerase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-N4-hydroxycytidine (NHC) triphosphate tetrasodium salt is the active form of the broad-spectrum antiviral prodrug Molnupiravir.[1][2] Molnupiravir has demonstrated efficacy against a range of RNA viruses and has been authorized for the treatment of COVID-19.[3][4] Once administered, Molnupiravir is metabolized to NHC, which is then intracellularly phosphorylated to its active triphosphate form, NHC-TP.[5] NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerases (RdRp), the core enzymes responsible for viral genome replication.[3] Its incorporation into nascent viral RNA leads to an accumulation of mutations, a mechanism known as lethal mutagenesis, ultimately inhibiting viral propagation.[5] These application notes provide detailed protocols and data for the use of NHC-triphosphate in viral polymerase inhibition assays, intended to aid researchers in the evaluation of its inhibitory properties and in the development of novel antiviral therapeutics.

Mechanism of Action: Lethal Mutagenesis

The inhibitory effect of NHC-triphosphate stems from its ability to exist in two tautomeric forms. This dual nature allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during viral RNA synthesis. When NHC-TP is incorporated into the growing RNA strand, it can be read as either a cytosine or a uridine by the viral polymerase in subsequent replication cycles. This leads to the introduction of G-to-A and C-to-U transition mutations in the viral genome.[3] The accumulation of these mutations ultimately results in a non-viable viral population, a process termed "error catastrophe."

Data Presentation

The following tables summarize the inhibitory activity of NHC and other relevant nucleoside analogs against various viral polymerases. It is important to note that most of the available quantitative data for NHC are 50% effective concentration (EC50) values derived from cell-based assays, which reflect the overall antiviral activity of the parent nucleoside. Data on the 50% inhibitory concentration (IC50) of NHC-triphosphate against purified viral polymerases is limited in publicly available literature.

Table 1: Antiviral Activity (EC50) of β-D-N4-hydroxycytidine (NHC) in Cell-Based Assays

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.75 - 1.97 | [3] |

| Chikungunya Virus (CHIKV) | Huh-7 Replicon | 0.8 | [6] | |

| Alphavirus | Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.86 | [7] |

| Flaviviridae | Zika Virus (ZIKV) | imHC | 0.5 | [8] |

| Dengue Virus (DENV-2) | imHC | 0.7 | [8] | |

| Orthomyxoviridae | Influenza A Virus (H1N1) | Vero | 0.8 | [8] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 4.6 | [8] |

| Caliciviridae | Norovirus (Murine) | RAW 264.7 | 2.3 - 4.8 | [9] |

Table 2: Inhibitory Activity (IC50) of Various Nucleoside Triphosphate Analogs against Purified Viral Polymerases

| Compound | Virus | Polymerase | IC50 (µM) | Reference |

| 2'-C-Methyl-cytidine-TP | Norovirus (Human) | RdRp | ~2.5 | [1] |

| T-705 (Favipiravir)-RTP | Norovirus (Human) | RdRp | ~2.5 | [1] |

| Ribavirin-TP | Norovirus (Human) | RdRp | 58 | [1] |

| Remdesivir-TP | SARS-CoV-2 | RdRp | 6.21 | [3] |

| Suramin | SARS-CoV-2 | RdRp | 0.26 | [3] |

| HeE1-2Tyr | SARS-CoV-2 | RdRp | 27.6 | [10] |

| JNJ-8003 | Respiratory Syncytial Virus | L-P Complex | 0.00067 | [11] |

| NITD-2 | Dengue Virus | RdRp | >100 | [12] |

| Pedalitin | Zika Virus | NS5 RdRp | 4.1 | [13] |

| Quercetin | Zika Virus | NS5 RdRp | 0.5 | [13] |

Experimental Protocols

Protocol 1: In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay using Primer Extension

This protocol describes a general method for assessing the inhibitory activity of NHC-triphosphate against a purified viral RdRp using a non-radioactive primer extension assay.

Materials:

-

Purified viral RNA-dependent RNA polymerase (RdRp) complex

-

NHC-triphosphate tetrasodium salt

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

RNA template with a defined sequence

-

Fluorescently labeled RNA primer complementary to the 3' end of the template

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE Buffer

-

Fluorescence gel imager

Procedure:

-

Prepare the Primer-Template Complex: Anneal the fluorescently labeled RNA primer to the RNA template by mixing them in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

-

Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Nuclease-free water

-

Reaction Buffer (to 1x final concentration)

-